REACTION_CXSMILES
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[Cl-].[Al+3].[Cl-].[Cl-].[OH:5][C:6]1[CH:16]=[CH:15][CH:14]=[C:8]2[C:9]([O:11][C:12](=[O:13])[C:7]=12)=O.[N+](C1C=CC=CC=1)([O-])=O.[C:26]([C:29]1[O:30][C:31](C)=[CH:32][CH:33]=1)(=O)C>>[OH:5][C:6]1[CH:16]=[CH:15][CH:14]=[C:8]2[C:7]=1[C:12](=[O:13])[C:31]1[O:30][C:29]([CH3:26])=[CH:33][C:32]=1[C:9]2=[O:11] |f:0.1.2.3|
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Name
|
|
Quantity
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2.5 g
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Type
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reactant
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Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
OC1=C2C(C(=O)OC2=O)=CC=C1
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Name
|
|
Quantity
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5 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.7 g
|
Type
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reactant
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Smiles
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C(C)(=O)C=1OC(=CC1)C
|
Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
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OC=1C=CC=C2C(C3=C(OC(=C3)C)C(C12)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |